Field: Biotechnology
Application: Trilobatin (TBL) is a key sweet compound from the traditional Chinese sweet tea plant (Rubus suavissimus S. Lee).
Methods: In a novel biotechnological approach, phloretin is used as a precursor that is transformed into TBL by the glycosyltransferase enzyme ph-4′-OGT.
Results: Notably, PT577 exhibited an unparalleled 97.3% conversion yield within 3 h.
Field: Diabetes Research
Application: Trilobatin, a glycosylated dihydrochalcone, has been reported to have anti-diabetic properties.
Results: Different doses of trilobatin increased glucose consumption, glycogen content, hexokinase (HK), and pyruvate kinase (PK) activity in IR-HepG2 cells.
Field: Cancer Research
Application: Trilobatin worked as a novel inhibitor of Sodium-Glucose Transport proteins (SGLTs) to attenuate the uptake of glucose.
Methods: The study assessed the effect of trilobatin on the cell proliferation of HepG2 cells.
Results: Trilobatin selectively induced the cell proliferation of HepG2 cells.
Field: Neurological Research
Application: Trilobatin has been found to protect against oxidative injury in neuronal PC12 cells.
Methods: The study assessed the effect of trilobatin on oxidative injury in neuronal PC12 cells.
Field: Aging Research
Application: Trilobatin has been found to increase longevity in Caenorhabditis elegans.
Methods: The study assessed the effect of trilobatin on the lifespan of Caenorhabditis elegans.
Trilobatin is a naturally occurring compound classified as an aryl beta-D-glucoside, specifically a glycosylated form of phloretin. Its chemical formula is C21H24O10, and it features a beta-D-glucopyranosyl residue linked to phloretin at the 4' position via a glycosidic bond . This compound is primarily extracted from the plant Lithocarpus polystachyus, where it serves as a significant sweetener and active ingredient, contributing to the plant's medicinal properties .
Trilobatin exhibits a range of mechanisms depending on the context:
While research highlights trilobatin's potential in various areas, there are limitations:
Trilobatin has demonstrated a range of biological activities:
The synthesis of trilobatin can be achieved through several methods:
Trilobatin has several applications:
Research indicates that trilobatin interacts with various biological systems:
Trilobatin shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Biological Activity | Source |
---|---|---|---|
Phloretin | Dihydrochalcone | Antioxidant, anti-inflammatory | Apple trees |
Naringin | Flavonoid glycoside | Antioxidant, anti-diabetic | Citrus fruits |
Quercetin | Flavonoid | Antioxidant, anti-cancer | Various fruits and vegetables |
Hesperidin | Flavonoid glycoside | Anti-inflammatory, vasodilatory | Citrus fruits |
Uniqueness of Trilobatin: